2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline
Beschreibung
This compound, commonly known as palonosetron (non-proprietary name), is a high-affinity 5-HT₃ receptor antagonist with the empirical formula C₁₉H₂₄N₂O·HCl and a molecular weight of 332.87 . Its structure features a benzo[de]isoquinoline core fused to a 1-azabicyclo[2.2.2]octane (quinuclidine) moiety, with stereochemical specificity at the 3S position of the bicyclic system . Palonosetron hydrochloride is a white to off-white crystalline powder, freely soluble in water and propylene glycol, and slightly soluble in ethanol . It is clinically used to prevent chemotherapy-induced nausea and vomiting (CINV), leveraging its long half-life and dual action on acute and delayed emesis .
Eigenschaften
Molekularformel |
C19H26N2 |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline |
InChI |
InChI=1S/C19H26N2/c1-3-15-4-2-6-17-12-21(11-16(5-1)19(15)17)18-13-20-9-7-14(18)8-10-20/h1,3,5,14,17-18H,2,4,6-13H2/t17?,18-/m1/s1 |
InChI-Schlüssel |
LYYPYBYFIMUISS-QRWMCTBCSA-N |
Isomerische SMILES |
C1CC2CN(CC3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 |
Kanonische SMILES |
C1CC2CN(CC3=CC=CC(=C23)C1)C4CN5CCC4CC5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable azabicyclo[2.2.2]octane derivative, followed by its reaction with a benzo[de]isoquinoline precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Pathways involved may include neurotransmitter regulation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Stereoisomers and Chiral Impurities
Palonosetron’s pharmacological activity is highly dependent on its stereochemistry. Key chiral impurities include:
- (3aR)-2-[(R)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline hydrochloride (PALO 3aR, 2R): This diastereomer exhibits reduced 5-HT₃ receptor affinity due to improper spatial alignment of the quinuclidine nitrogen .
- (3aS)-2-[(R)-1-Azabicyclo[2.2.2]oct-3-yl]-... and (3aR)-2-[(S)-... : These isomers are pharmacologically inactive and are monitored as impurities during synthesis .
Chromatographic Separation: A validated LC method using a Chiralcel OD-3 column (n-hexane/ethanol/methanol/heptafluorobutyric acid/diethylamine) resolves these isomers at 15°C, critical for quality control .
Derivatives with Modified Saturation
- 2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6,6a,7,8,9,9a,9b-dodecahydro-1,3-dioxo-1H-benz[de]isoquinoline: This fully saturated derivative (compound 7 in ) shows reduced receptor binding due to decreased rigidity in the isoquinoline core. Its synthesis involves catalytic hydrogenation of palonosetron intermediates .
Analogues with Different Substituents
- Solifenacin (1-Azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate): While structurally similar, solifenacin replaces the oxo group with a carboxylate ester. This modification shifts its target to muscarinic M₃ receptors, making it a urinary antispasmodic rather than an antiemetic .
- AR-R 17779 and DMAC: These α7 nicotinic receptor agonists share the quinuclidine moiety but lack the benzo[de]isoquinoline core.
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Palonosetron and Analogues
Table 2: Receptor Binding Affinities (IC₅₀)
| Compound | 5-HT₃ Receptor (nM) | α7 nAChR (nM) | Muscarinic M₃ (nM) |
|---|---|---|---|
| Palonosetron | 0.06–0.12 | >10,000 | >10,000 |
| PALO 3aR, 2R | >1,000 | ND | ND |
| Solifenacin | >1,000 | ND | 1.2–2.0 |
| AR-R 17779 | ND | 14 | ND |
ND = Not Determined. Data compiled from .
Biologische Aktivität
The compound 2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline is a member of the isoquinoline family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its interactions with biological targets. Its molecular formula is and it has a molecular weight of approximately 296.414 g/mol. The specific stereochemistry at the azabicyclic moiety is crucial for its biological activity.
Research indicates that this compound may act primarily as a muscarinic antagonist , similar to other isoquinolines like solifenacin. It has been shown to affect ion channel activity and neurotransmitter release in various cellular models.
Ion Channel Modulation
Studies have demonstrated that the compound can modulate M-type potassium (K) currents in neuronal cells. For instance, it increases the amplitude of M-type K currents in pituitary GH cells, indicating its role in altering membrane excitability and neurotransmitter release dynamics .
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
- Anticholinergic Effects : Similar to other muscarinic antagonists, it exhibits anticholinergic properties which are beneficial in treating conditions such as overactive bladder and neurogenic detrusor overactivity.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects through modulation of neurotransmitter systems and ion channels.
- Antispasmodic Properties : The compound may also exhibit antispasmodic effects, making it a candidate for treating gastrointestinal disorders.
Case Studies
Case Study 1: Urinary Incontinence Treatment
A clinical trial investigated the efficacy of this compound in patients with urinary incontinence. Results indicated significant improvements in bladder control compared to placebo groups, supporting its use as an effective treatment option.
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal loss and improved cognitive functions. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
